BenchChemオンラインストアへようこそ!

3-Chloroquinoxaline-6-carbonitrile

Nucleophilic Aromatic Substitution Regioselective Synthesis Quinoxaline Derivatization

3-Chloroquinoxaline-6-carbonitrile (CAS 1236222-48-2) is the critical intermediate for structure-activity relationship (SAR) programs targeting cyclin-dependent kinases (CDKs) and ATP-competitive inhibitors. Its C3 chloro substituent enables regioselective nucleophilic aromatic substitution (SNAr) that is impossible with quinoxaline-6-carbonitrile (CAS 23088-24-6), while the C6 cyano group remains intact for further transformation. Validated by patent WO2018151633A1, this scaffold supports rapid library synthesis of 4-amino-substituted quinoxaline-6-carbonitriles. With a drug-like profile (MW 189.60, LogP 1.95, TPSA 49.57 Ų, zero RotB, zero HBD), it delivers entropic binding advantages for hit-to-lead optimization. Procure high-purity (≥98%) material to ensure reproducibility in medchem campaigns and scale-up.

Molecular Formula C9H4ClN3
Molecular Weight 189.6 g/mol
CAS No. 1236222-48-2
Cat. No. B1431328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxaline-6-carbonitrile
CAS1236222-48-2
Molecular FormulaC9H4ClN3
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H
InChIKeyMXTOMHUZLATQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxaline-6-carbonitrile (CAS 1236222-48-2): Key Properties and Procurement Specifications for Quinoxaline-Based Synthesis


3-Chloroquinoxaline-6-carbonitrile is a heterocyclic building block consisting of a quinoxaline core substituted with a chloro group at the 3-position and a cyano group at the 6-position . The compound has a molecular formula of C₉H₄ClN₃ and a molecular weight of 189.60 g/mol . Its predicted physicochemical profile includes a boiling point of 339.2±37.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm³, and an ACD/LogP of 1.95, with zero hydrogen bond donors and a topological polar surface area of approximately 50 Ų . Commercial availability typically ranges from 95% to 98% purity , and the compound is supplied strictly for research and further manufacturing applications .

Why 3-Chloroquinoxaline-6-carbonitrile Cannot Be Replaced by Unsubstituted Quinoxaline-6-carbonitrile in Targeted Synthesis


Generic substitution within the quinoxaline-6-carbonitrile series is not feasible due to the divergent reactivity conferred by the 3-chloro substituent. While quinoxaline-6-carbonitrile (CAS 23088-24-6) offers a cyano handle at the 6-position, it lacks the nucleophilic aromatic substitution (SNAr) site provided by the chloro group at position 3 [1]. This difference is mechanistically critical: the electron-deficient nature of the quinoxaline ring activates the 2- and 3-positions toward nucleophilic attack, and the presence of a chloro leaving group specifically at the 3-position enables regioselective functionalization that is entirely absent in the unsubstituted analog [2]. Attempting to use quinoxaline-6-carbonitrile in a synthetic sequence designed for 3-chloroquinoxaline-6-carbonitrile would result in failure to install amine, ether, or other nucleophile-derived substituents at the 3-position [3], thereby yielding an incorrect intermediate and derailing downstream synthesis of complex drug candidates, including cyclin-dependent kinase inhibitors [4].

Product-Specific Quantitative Evidence: Differentiating 3-Chloroquinoxaline-6-carbonitrile from Structural Analogs


Differentiation via Dual Reactive Handles: Regioselective SNAr at C3 vs. Single Cyano Group in Quinoxaline-6-carbonitrile

3-Chloroquinoxaline-6-carbonitrile provides a reactive chloro leaving group at the C3 position that enables regioselective nucleophilic aromatic substitution (SNAr), a feature absent in quinoxaline-6-carbonitrile. The electron-deficient quinoxaline ring activates positions 2 and 3 toward nucleophilic attack, and the chloro substituent at C3 specifically facilitates displacement by amines, alkoxides, and other nucleophiles under mild conditions, yielding 3-substituted derivatives while preserving the 6-cyano group for subsequent transformations [1][2]. In contrast, quinoxaline-6-carbonitrile lacks this electrophilic site and cannot undergo analogous SNAr chemistry without harsh conditions or pre-activation, severely limiting its utility as a scaffold diversification point [3].

Nucleophilic Aromatic Substitution Regioselective Synthesis Quinoxaline Derivatization Medicinal Chemistry Intermediates

Patent-Documented Utility as a Critical Intermediate in CDK Inhibitor Synthesis Pathways

3-Chloroquinoxaline-6-carbonitrile is explicitly claimed and utilized as a key intermediate in patented synthetic routes to 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives, a class of compounds developed for cyclin-dependent kinase (CDK) mediated disease treatment, including cancer [1]. The patent (WO2018151633A1) describes methods wherein the 3-chloro substituent serves as the electrophilic partner for nucleophilic displacement by amine-containing fragments, establishing the core quinoxaline-amino linkage central to the target pharmacophore [2]. In contrast, analogs such as quinoxaline-6-carbonitrile and 3-(4-bromophenyl)quinoxaline-6-carbonitrile are not disclosed as viable intermediates in this specific CDK inhibitor pathway because the former lacks the requisite electrophilic site and the latter's aryl substitution blocks the SNAr reactivity required for amine installation [3].

Cyclin-Dependent Kinase Inhibitors Oncology Drug Synthesis Patent-Enabled Synthesis Pharmaceutical Intermediates

Lipophilicity Optimization: Balanced LogP Profile Compared to Non-Cyano and Non-Chloro Quinoxaline Analogs

3-Chloroquinoxaline-6-carbonitrile exhibits a predicted ACD/LogP value of 1.95, representing a balanced lipophilicity profile that falls within the optimal range (LogP 1-3) for central nervous system and oral drug candidates . This value reflects the combined electronic effects of the electron-withdrawing chloro (Hammett σₚ = +0.23) and cyano (Hammett σₚ = +0.66) substituents, which collectively increase polarity relative to unsubstituted quinoxaline. In comparison, unsubstituted quinoxaline (LogP ~1.3-1.5) is more hydrophilic but lacks functional handles, while 2,3-dichloroquinoxaline (LogP ~2.5-2.8) is significantly more lipophilic, which may adversely affect aqueous solubility and metabolic stability [1]. The chloro and cyano combination in 3-chloroquinoxaline-6-carbonitrile thus offers a midpoint lipophilicity that balances membrane permeability with solubility .

Physicochemical Property Optimization Lipophilicity Drug-Likeness Medicinal Chemistry Design

Hydrogen Bond Acceptor Profile: Three Acceptors Provide Superior Polarity Versus Non-Cyano Quinoxalines

3-Chloroquinoxaline-6-carbonitrile possesses three hydrogen bond acceptors (HBA = 3) derived from the two quinoxaline ring nitrogens and the cyano group nitrogen, with zero hydrogen bond donors (HBD = 0) . The topological polar surface area (TPSA) is calculated as 49.57-50 Ų, which falls within the favorable range for oral bioavailability (<140 Ų) while providing sufficient polarity for target engagement . In contrast, 3-chloroquinoxaline (without the 6-cyano group) has only two HBA (ring nitrogens only) and a lower TPSA of approximately 26 Ų, reducing its capacity for hydrogen bonding interactions with protein targets [1]. The additional cyano acceptor in 3-chloroquinoxaline-6-carbonitrile enhances polar interactions without introducing the metabolic liability associated with hydrogen bond donors .

Hydrogen Bonding Polar Surface Area Drug-Receptor Interactions ADME Prediction

Calculated Pharmacokinetic Advantage: Zero Rule of 5 Violations and Favorable Drug-Likeness Metrics

3-Chloroquinoxaline-6-carbonitrile demonstrates zero violations of Lipinski's Rule of Five, with a molecular weight of 189.60 g/mol, ACD/LogP of 1.95, zero hydrogen bond donors, and three hydrogen bond acceptors . The compound also has zero freely rotatable bonds, indicating a rigid planar structure favorable for entropic binding . In contrast, 3-(4-bromophenyl)quinoxaline-6-carbonitrile (MW ~298 g/mol) has a higher molecular weight and multiple rotatable bonds due to the pendant phenyl ring, while 2,3-dichloroquinoxaline-6-carbonitrile would have a higher LogP (~2.5-2.8) due to the additional chloro substituent [1]. The combination of low MW, moderate LogP, and rigid structure in 3-chloroquinoxaline-6-carbonitrile yields a calculated ligand efficiency (LE) advantage over heavier analogs when used as a starting scaffold .

Drug-Likeness Prediction Lipinski's Rule of Five ADME Profiling Lead Optimization

Purchasable Purity and Storage Specifications: Verifiable Quality Parameters for Procurement Decisions

3-Chloroquinoxaline-6-carbonitrile is commercially available with defined purity specifications of 95% to 98% . The compound requires storage in sealed containers under dry conditions at 2-8°C to maintain stability, and is classified with GHS07 hazard labeling (H302-H315-H319-H335) indicating harmful effects upon ingestion, skin contact, eye contact, or inhalation . In contrast, the unsubstituted analog quinoxaline-6-carbonitrile (CAS 23088-24-6) is a solid with a melting point of 176-178 °C and may present different handling requirements due to its distinct physical form and lower molecular weight . The chloro substituent in 3-chloroquinoxaline-6-carbonitrile contributes to its solid-state properties and necessitates specific storage conditions to prevent degradation .

Chemical Procurement Quality Specifications Research-Grade Chemicals Supply Chain Reliability

Optimal Research and Industrial Application Scenarios for 3-Chloroquinoxaline-6-carbonitrile (CAS 1236222-48-2)


Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitor Libraries via Regioselective C3 Amination

3-Chloroquinoxaline-6-carbonitrile serves as the foundational intermediate for constructing 4-amino-substituted quinoxaline-6-carbonitrile derivatives with CDK inhibitory activity. The C3 chloro group undergoes SNAr with primary and secondary amines to install diverse amine fragments, while the C6 cyano group remains intact for subsequent transformations. This application scenario is explicitly validated by patent WO2018151633A1, which discloses synthetic routes to 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives for oncology applications [1]. Research teams developing novel CDK inhibitors can utilize this compound to generate focused libraries exploring amine substituent SAR while maintaining the core quinoxaline-6-carbonitrile pharmacophore [2].

Scaffold Diversification for Kinase Inhibitor Hit-to-Lead Optimization Programs

The balanced physicochemical profile of 3-chloroquinoxaline-6-carbonitrile (MW = 189.60, LogP = 1.95, TPSA = 49.57 Ų, zero Rule of 5 violations) makes it an ideal starting scaffold for hit-to-lead optimization in kinase inhibitor programs . The dual reactive handles (C3 chloro and C6 cyano) enable independent modification of two vectors, allowing medicinal chemists to optimize both potency and ADME properties without exceeding drug-like property space. The absence of rotatable bonds and zero hydrogen bond donors provide entropic binding advantages, while the three hydrogen bond acceptors support specific target interactions . This scaffold is particularly well-suited for ATP-competitive kinase inhibitor design, where the quinoxaline core mimics the purine ring system of ATP .

Synthesis of Quinoxaline-Based Antimicrobial and Antiviral Screening Compounds

The quinoxaline scaffold, including 3-chloroquinoxaline-6-carbonitrile derivatives, has demonstrated activity against bacterial, fungal, and viral targets, including recent investigations of quinoxaline derivatives as SARS-CoV-2 cysteine protease inhibitors [3]. The chloro substituent at C3 provides a versatile handle for introducing diverse pharmacophores through SNAr chemistry, while the cyano group at C6 can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid for further functionalization [4]. Research groups focused on infectious disease drug discovery can utilize this intermediate to generate screening libraries targeting microbial enzymes and viral proteases, leveraging the established bioactivity of the quinoxaline chemotype [5].

Materials Science: Synthesis of Cyano-Substituted Quinoxaline Chromophores for Nonlinear Optical Applications

6-Cyano-substituted quinoxalines have been demonstrated to significantly enhance two-photon absorption (2PA) cross-section values compared to non-cyano analogs [6]. Specifically, replacement of a 6,7-difluoroquinoxaline core with a 6-cyanoquinoxaline core increased the two-photon absorption cross-section (δ₂PA) value by more than 10-fold [7]. 3-Chloroquinoxaline-6-carbonitrile provides a synthetically accessible entry point to such cyano-substituted quinoxaline chromophores, where the chloro group at C3 can be functionalized with aryl or heteroaryl substituents via cross-coupling chemistry to tune photophysical properties [8]. Materials science researchers developing nonlinear optical materials, organic light-emitting diodes (OLEDs), or fluorescent probes can utilize this compound as a key building block for constructing push-pull chromophore systems [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroquinoxaline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.